Bienvenue dans la boutique en ligne BenchChem!

GRL0617

SARS-CoV-2 PLpro Enzyme kinetics Inhibitor characterization

GRL0617 (5-amino-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide) is the definitive noncovalent, competitive SARS-CoV/SARS-CoV-2 papain-like protease (PLpro) inhibitor, validated by X-ray co-crystal structure (PDB: 7JRN). Unlike untested analogs or generic PLpro-targeting compounds, GRL0617 exhibits a uniquely characterized binding mode within the S4-S3 subsites that induces a specific BL2 loop closure, shutting down catalysis without covalently modifying the active-site cysteine. Substitution with structurally close analogs (e.g., desamino derivative, IC₅₀ = 2.3 μM; N-acetylated analog, IC₅₀ = 2.6 μM) yields significantly reduced potency and non-comparable experimental outcomes. For reproducible enzymatic assays, covalent inhibitor development programs, and antiviral benchmarking, procurement of the exact GRL0617 chemical entity with verified identity and purity is essential.

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
CAS No. 1093070-16-6
Cat. No. B1672152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRL0617
CAS1093070-16-6
SynonymsGRL0617;  GRL 0617;  GRL0617
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1
InChIKeyUVERBUNNCOKGNZ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GRL0617 (CAS 1093070-16-6) Baseline Product Profile: PLpro Inhibitor for Coronavirus Research and Antiviral Development


GRL0617 (5-amino-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide) is a noncovalent, competitive inhibitor of the papain-like protease (PLpro) from severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2 [1]. Originally discovered through high-throughput screening of 50,080 compounds and subsequent synthetic optimization from a 20 μM lead to a 600 nM inhibitor, GRL0617 inhibits SARS-CoV PLpro with an IC50 of 0.6 μM and a Ki of 0.49 μM [2]. The compound has a unique binding mode within the S4-S3 subsites of the enzyme, inducing a loop closure that shuts down catalysis without covalently modifying the active-site cysteine [2]. GRL0617 inhibits SARS-CoV viral replication in Vero E6 cells with an EC50 of 14.5–15 μM and demonstrates no associated cytotoxicity [2] . Patent filings including US20240166598 and US20250289826 cite GRL0617 as a foundational PLpro inhibitor scaffold [3]. This compound is commercially available from multiple reputable vendors for laboratory research applications in virology, antiviral drug discovery, and structural biology.

GRL0617 Procurement Rationale: Why Generic PLpro Inhibitor Substitution Is Not a Viable Option


GRL0617 cannot be substituted with generic PLpro-targeting compounds due to its extensively characterized, unique noncovalent binding mode at the S4-S3 subsites, which induces a specific BL2 loop closure mechanism distinct from covalent or alternative-site inhibitors [1]. Analogs and derivatives of GRL0617 exhibit wide-ranging IC50 values spanning from low nanomolar to >50 μM depending on specific structural modifications to the naphthalene ring, ortho-methyl group, and aromatic amino position [2]. Even structurally close analogs such as the desamino derivative (IC50 = 2.3 μM) and N-acetylated analog (IC50 = 2.6 μM) show significantly reduced potency compared to the parent compound [3]. Additionally, compounds such as Jun9-72-2 and XR8-23 exhibit divergent binding kinetics, with association rate constants differing by factors of 2–3× and dissociation rate constants varying by >5× compared to GRL0617 [4]. These quantitative differences in binding kinetics, potency, and mode of action mean that substituting GRL0617 with an untested analog will produce non-comparable experimental outcomes and invalidate cross-study comparisons. For reproducible research, procurement of the exact GRL0617 chemical entity with verified identity and purity is essential.

GRL0617 Quantitative Evidence Guide: Comparator-Based Differentiation Data for Procurement Decision-Making


GRL0617 Binding Affinity and Competitive Inhibition Constants vs. Covalent Derivatives and Analogs

GRL0617 demonstrates a well-characterized biochemical profile with an IC50 of 0.6 μM and a Ki of 0.49 ± 0.08 μM against SARS-CoV PLpro, establishing it as a potent noncovalent, competitive inhibitor [1]. In contrast, the desamino analog of GRL0617 exhibits nearly 4-fold weaker inhibitory activity with an IC50 of 2.3 μM, while the N-acetylated analog shows an IC50 of 2.6 μM [2]. This represents an approximately 3.8–4.3× loss in potency with minimal structural modification, underscoring the critical importance of the 5-amino group and free amine for optimal binding. The Ki value of 0.49 μM confirms competitive inhibition at the enzyme's active site.

SARS-CoV-2 PLpro Enzyme kinetics Inhibitor characterization

GRL0617 Cellular Antiviral Activity in Vero E6 Cells: EC50 Comparison Against SARS-CoV Replication

GRL0617 inhibits SARS-CoV viral replication in Vero E6 cells with an EC50 of 14.5–15 μM and demonstrates no associated cytotoxicity at antiviral concentrations [1]. The desamino analog of GRL0617 shows an EC50 of 10 μM, which represents a modest improvement in cellular potency but with a 3.8× loss in enzymatic inhibition (IC50 = 2.3 μM vs. 0.6 μM) [2]. The N-acetylated analog exhibits an EC50 of 13.1 μM, comparable to GRL0617 but with significantly reduced biochemical potency [2]. Importantly, the original high-throughput screening lead compound from which GRL0617 was optimized showed an IC50 of 20 μM—a 33-fold improvement in biochemical potency after lead optimization to GRL0617 [1].

Antiviral efficacy Cell-based assay SARS-CoV

GRL0617 Binding Kinetics: Association and Dissociation Rates Compared with XR8 and ZN Series Analogs

Surface plasmon resonance (SPR) analysis reveals that GRL0617 (compound 1) exhibits distinct binding kinetics compared to structurally related PLpro inhibitors. GRL0617 shows a slower association rate relative to ZN-2-184 (compound 5) and ZN-3-80 (compound 65), while demonstrating a faster dissociation rate than XR8-24 (compound 73) and XR8-23 (compound 72) [1]. The Kd values determined by SPR for XR8-23 and XR8-24 are approximately 235 nM (pKd = 6.6) and 398 nM (pKd = 6.4), respectively [2]. GRL0617's unique kinetic profile—characterized by moderate association and relatively rapid dissociation—distinguishes it from the slower-dissociating XR8 series and faster-associating ZN series.

Surface plasmon resonance Binding kinetics Structure-kinetic relationship

GRL0617 SARS-CoV-2 vs. SARS-CoV PLpro Cross-Reactivity: Differential Potency Across Viral Species

GRL0617 exhibits differential inhibitory potency against PLpro from SARS-CoV and SARS-CoV-2. The compound inhibits SARS-CoV PLpro with an IC50 of 0.6 μM, whereas its potency against SARS-CoV-2 PLpro is reduced to 1.5 μM, representing a 2.5-fold decrease in activity . This species-dependent potency profile contrasts with certain newer analogs (e.g., Jun9-72-2, Jun9-75-4) that were optimized specifically for SARS-CoV-2 PLpro and show improved potency against the SARS-CoV-2 enzyme [1]. The differential activity provides researchers with a tool to study the subtle structural differences between the PLpro active sites of these closely related coronaviruses.

SARS-CoV-2 Species selectivity Cross-reactivity

GRL0617 as Foundational Scaffold for Covalent Inhibitor Development: kinact/KI Benchmark

GRL0617 serves as the noncovalent scaffold for a series of covalent PLpro inhibitors in which a peptidomimetic linker and reactive electrophile were introduced onto GRL0617 analogs. The most potent covalent derivative achieves a kinact/KI of 9,600 M⁻¹ s⁻¹, sub-μM EC50 values against three SARS-CoV-2 variants in mammalian cell lines, and demonstrates no inhibition of a panel of human deubiquitinases (DUBs) at >30 μM concentrations [1]. The X-ray co-crystal structure of this covalent derivative bound to PLpro validates the design strategy and establishes the molecular basis for covalent inhibition while maintaining selectivity against structurally similar human DUBs [1]. In contrast, the parent noncovalent GRL0617 exhibits reversible binding without covalent modification.

Covalent inhibitor Scaffold optimization Drug design

GRL0617 Synergistic Antiviral Activity with STING Agonist diABZi in Human Airway Cells

In human airway cells infected with SARS-CoV-2, combined treatment with the STING agonist diABZi and the PLpro inhibitor GRL0617 resulted in synergistic inhibition of viral replication and increased type I interferon (IFN-I) responses [1]. While quantitative synergy scores are not reported in the available data, the documented synergistic effect distinguishes GRL0617 from PLpro inhibitors that have not been evaluated in immune-modulating combination regimens. The mechanistic basis for this synergy lies in GRL0617's inhibition of PLpro-mediated deISGylation, which removes a key brake on the host innate immune response, thereby potentiating the antiviral effects of STING pathway activation.

Combination therapy Innate immunity Synergy

GRL0617 Optimal Application Scenarios: Evidence-Based Use Cases for Research and Industrial Procurement


SARS-CoV and SARS-CoV-2 PLpro Enzymatic Assay Validation and Benchmarking

GRL0617 is ideally suited for validating and benchmarking PLpro enzymatic assays due to its extensively characterized IC50 (0.6 μM for SARS-CoV PLpro; 1.5 μM for SARS-CoV-2 PLpro) and Ki (0.49 ± 0.08 μM) values [1]. The compound's noncovalent, competitive inhibition mechanism ensures reversible binding that does not irreversibly inactivate the enzyme, making it suitable for repeated assay cycles and kinetic characterization. Researchers can use GRL0617 as a positive control and calibration standard when establishing FRET-based, fluorescence polarization, or colorimetric PLpro activity assays. The well-documented differential potency between SARS-CoV and SARS-CoV-2 PLpro further enables cross-species assay validation .

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Scaffold Optimization

GRL0617 serves as the foundational noncovalent scaffold for PLpro inhibitor development programs. The compound's X-ray co-crystal structure with SARS-CoV-2 PLpro (PDB: 7JRN) provides atomic-level detail of its binding interactions within the S4-S3 subsites and BL2 loop region [1]. The structure–activity relationships of GRL0617 analogs are extensively documented, with quantitative IC50 data available for modifications to the naphthalene ring, aromatic amino group, and ortho-methyl position . These data demonstrate that specific structural modifications can alter IC50 values from micromolar to low nanomolar concentrations. Procurement of authentic GRL0617 is essential for laboratories synthesizing and characterizing novel analogs, as the parent compound serves as the reference standard for potency comparisons.

Covalent Inhibitor Design and Mechanistic Studies of Targeted Covalent Inhibition

GRL0617 is the validated starting point for designing covalent PLpro inhibitors through introduction of peptidomimetic linkers and reactive electrophiles onto the GRL0617 scaffold. A published study demonstrates that covalent derivatives derived from GRL0617 analogs achieve a kinact/KI of 9,600 M⁻¹ s⁻¹ and sub-μM EC50 values against three SARS-CoV-2 variants, while maintaining selectivity over human DUBs at concentrations >30 μM [1]. The X-ray co-crystal structure of the covalent derivative validates the design strategy and establishes the molecular basis for covalent inhibition. For laboratories pursuing targeted covalent inhibitor development, GRL0617 is the essential starting material for comparative studies of noncovalent versus covalent inhibition mechanisms.

Viral Replication Studies in Vero E6 and Caco-2 Cell Models

GRL0617 demonstrates validated antiviral activity in cell-based infection models. In SARS-CoV-infected Vero E6 cells, GRL0617 exhibits an EC50 of 14.5–15 μM with no associated cytotoxicity at antiviral concentrations [1]. In SARS-CoV-2-infected Caco-2 cells, GRL0617 reduces viral replication across a concentration range of 6.25–50 μM . These well-characterized cellular activity parameters make GRL0617 suitable as a reference compound for antiviral screening campaigns, for evaluating novel PLpro inhibitors in comparative cell-based assays, and for studying the role of PLpro inhibition in coronavirus replication without confounding cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GRL0617

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.